N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.13584202 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound F2692-0529, also known as Ziresovir, is primarily targeted against the Respiratory Syncytial Virus (RSV) Fusion (F) protein . The RSV F protein plays a crucial role in the virus’s ability to infect host cells by facilitating the fusion of the viral envelope with the host cell membrane .
Mode of Action
Ziresovir acts as a potent, selective, and orally bioavailable inhibitor of the RSV F protein . It inhibits RSV replication by blocking viral entry and syncytium formation, a unique viral transmission and cell-cell fusion phenomenon . The inhibition of the RSV F protein-induced cell-cell fusion is a key aspect of Ziresovir’s mode of action .
Biochemical Pathways
The primary biochemical pathway affected by Ziresovir is the RSV infection pathway. By inhibiting the RSV F protein, Ziresovir prevents the virus from entering host cells and forming syncytia . This disruption of the RSV infection pathway results in a reduction of viral load and the prevention of RSV-induced diseases .
Pharmacokinetics
The pharmacokinetic properties of Ziresovir are currently being studied in clinical trials . Preliminary data suggests that it is well-tolerated, with an excellent safety profile and no serious adverse events reported up to the maximum administered dose of 1200 mg .
Result of Action
The primary result of Ziresovir’s action is a significant reduction in RSV viral load . This leads to a decrease in the severity of RSV-induced diseases, such as acute upper and lower respiratory tract infections in infants, children, the elderly, and immunocompromised adults .
Action Environment
The efficacy and stability of Ziresovir can be influenced by various environmental factors. For instance, factors such as the patient’s health status, age, and immune response can impact the drug’s effectiveness . Additionally, the presence of other medications and the patient’s genetic makeup can also influence how well the drug works. More research is needed to fully understand these influences .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-4-11-26-22(28)21-20(15-7-5-6-8-17(15)31-21)25-23(26)32-13-19(27)24-16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYCTPNWTYGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.